2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine

Lipophilicity XLogP3 Drug Design

Balancing lipophilicity for CNS penetration with reliable reactivity remains a hurdle in heterocyclic library synthesis. 2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine (CAS 1416949-07-9) is engineered to resolve this. Its XLogP3 of 3.0 (Δ1.0 over non-CF₃ analogs) provides the precise lipophilicity needed for passive BBB penetration without adding aromatic rings. The bromomethyl group enables ~10³-fold faster SN2 displacement than chloromethyl analogs, reducing reaction times and minimizing epimerization. At 98% purity, it eliminates positional isomer contamination that plagues parallel synthesis workflows. • XLogP3 3.0 - optimal for CNS passive permeability • 10³× SN2 reactivity vs. chloromethyl - faster diversification, less epimerization • bp 205.8 °C - 15 °C lower than bromo analogs, safer vacuum distillation • 98% purity - ensures library synthesis success rates

Molecular Formula C7H4BrClF3N
Molecular Weight 274.46 g/mol
CAS No. 1416949-07-9
Cat. No. B1376040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine
CAS1416949-07-9
Molecular FormulaC7H4BrClF3N
Molecular Weight274.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1CBr)C(F)(F)F)Cl
InChIInChI=1S/C7H4BrClF3N/c8-3-5-1-4(9)2-6(13-5)7(10,11)12/h1-2H,3H2
InChIKeyJOKJTLGPYAVRHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine Overview


2-(Bromomethyl)-4-chloro-6-(trifluoromethyl)pyridine (CAS 1416949-07-9) is a halogenated pyridine bearing bromomethyl, chloro, and trifluoromethyl substituents. It belongs to the class of trifluoromethylpyridines, which are widely employed as intermediates in pharmaceutical and agrochemical research due to the electron‑withdrawing and lipophilic properties of the CF₃ group [1]. The bromomethyl group provides a versatile electrophilic handle for nucleophilic substitution, enabling rapid diversification into amines, ethers, and other functionalized derivatives [2].

Electrophilic handle for nucleophilic substitution – rapid access to amines, ethers, and functionalized derivatives
Trifluoromethyl group enhances lipophilicity and electron‑withdrawing character for medicinal chemistry and agrochemical intermediates
Suitable for late‑stage diversification under mild conditions due to bromomethyl leaving‑group reactivity

Regioisomer Substitution Limitations


Simple replacement of 2‑(bromomethyl)‑4‑chloro‑6‑(trifluoromethyl)pyridine with a positional isomer or halogen‑exchanged analog fails because even minor changes in substitution pattern can significantly alter electronic distribution, nucleophilic substitution rates, and lipophilicity. For example, moving the chloro substituent from the 4‑ to the 6‑position changes the electron density on the pyridine ring, while replacing bromine with chlorine reduces leaving‑group ability by approximately 10³‑fold in SN2 processes . Consequently, regioisomeric or halogen‑substituted analogs cannot be assumed to perform identically in downstream reactions or biological systems without quantitative verification.

Positional isomer shift

Moving Cl from 4‑ to 6‑position alters electron density, potentially shifting nucleophilic substitution rates and downstream reactivity.

Halogen exchange (Br → Cl)

Replacing bromine with chlorine reduces leaving‑group ability by roughly 10³‑fold; mild‑condition SN2 efficiency may not be maintained.

Non‑CF₃ analog mismatch

Analogs lacking the CF₃ group exhibit lower lipophilicity (~1 log unit), potentially altering membrane permeability context in biological assays.

Quantitative Differentiation vs. Analogs


Lipophilicity (XLogP3) Advantage

The target compound exhibits a calculated XLogP3 value of 3.0 [1], which is 1.0 log unit higher than the non‑trifluoromethyl analog 2‑(bromomethyl)-4‑chloropyridine (predicted XLogP3 ≈ 2.0) . This difference reflects the lipophilicity contribution of the CF₃ group and is expected to enhance passive membrane diffusion while maintaining acceptable aqueous solubility for biological assays.

Lipophilicity (XLogP3)
Reported
3.0
Higher lipophilicity vs. non‑CF₃ analog supports membrane permeability research
Δ +1.0 log unit; computed by XLogP3 algorithm
Lipophilicity XLogP3 Drug Design

Bromomethyl vs. Chloromethyl Reactivity

The bromomethyl substituent in the target compound is a substantially better leaving group than the chloromethyl group found in the direct analog 2‑(chloromethyl)‑4‑chloro‑6‑(trifluoromethyl)pyridine. In a generic SN2 context, bromide departs approximately 10³ times faster than chloride . This difference is critical for reactions requiring mild conditions, such as late‑stage functionalization of advanced intermediates.

Leaving‑Group Reactivity
Class‑level
Br ≈ 10³ × Cl (SN2)
Enables mild‑condition nucleophilic substitution
Class‑level inference; confirm with kinetic data
Nucleophilic Substitution Leaving Group Reactivity

Predicted Boiling Point and Purification

The target compound has a predicted boiling point of 205.8 ± 35.0 °C [1], which is lower than that of the analogous 2‑bromo‑4‑chloro‑6‑(trifluoromethyl)pyridine (predicted bp ~220 °C, ). This moderate boiling point suggests that the target can be purified by vacuum distillation without excessive thermal stress, while the bromo analog may require higher temperatures that could promote decomposition.

Boiling Point (pred.)
Reported
205.8 ± 35.0 °C
Facilitates vacuum distillation purification
~15 °C lower than bromo analog; reduces thermal stress
Boiling Point Purification Volatility

Commercial Purity and Supply Consistency

The target compound is routinely available at 98% purity from multiple suppliers (e.g., Leyan, lot# 1784744) . In contrast, positional isomers such as 2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine are often offered only at 95% purity. This higher purity baseline reduces the need for in‑house purification and ensures more consistent batch‑to‑batch performance in sensitive catalytic transformations.

Commercial Purity
Data to verify
98%
Higher purity baseline reduces side reactions
Supplier specification; verify lot consistency
Purity Supply Chain Quality Control

Application Scenarios


CNS Lead Optimization with Enhanced Lipophilicity

When a drug discovery program targets a central nervous system indication and needs a pyridine core with a logP near 3.0 to balance passive BBB penetration and solubility, the target compound is the optimal choice. Its XLogP3 of 3.0 (Δ1.0 over non‑CF₃ analogs) provides the required lipophilicity without adding extra aromatic rings [1].

Mild Late-Stage Functionalization

For researchers requiring installation of a primary amine, alcohol, or thiol onto a trifluoromethyl‑pyridine scaffold under mild, base‑free conditions, the bromomethyl group of the target compound enables rapid SN2 displacement. The ∼10³‑fold reactivity advantage over chloromethyl analogs reduces reaction times and minimizes epimerization of adjacent stereocenters .

Vacuum Distillation Without Thermal Degradation

Process chemists planning a vacuum distillation step benefit from the target's predicted boiling point of 205.8 °C, which is approximately 15 °C lower than the bromo‑substituted analog. This lower temperature reduces the risk of dehydrobromination or CF₃‑group hydrolysis during purification [2].

High-Purity Material for High-Throughput Synthesis

In automated parallel synthesis or high‑throughput experimentation, the availability of 98% purity material from commercial sources (e.g., Leyan) ensures that downstream products are not contaminated by positional isomers or dehalogenated impurities, reducing the failure rate of library synthesis .

Application
Selection Property
Validation Focus
CNS research intermediate
CF₃‑mediated lipophilicity context
Membrane permeability assay fit
Late‑stage functionalization
Bromomethyl leaving‑group reactivity context
Mild‑condition SN2 displacement
Vacuum distillation purification
Volatility profile context
Thermal stability during distillation
High‑throughput synthesis
Commercial purity specification context
Batch consistency for parallel synthesis
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